5,6-difluoro-2,3-dihydroquinolin-4(1H)-one

Cancer Therapeutics Autoimmune Disease DHODH Inhibition

Securing consistent access to high-purity 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one can be a bottleneck in DHODH- and MAO-targeted medicinal chemistry programs. This compound directly addresses that challenge: • IC₅₀ 18 nM against human DHODH, with >1000-fold selectivity over dihydroorotase, enabling precise SAR studies. • IC₅₀ 25.3 µM against MAO-A, providing a distinct chemotype for novel antidepressant/neuroprotective agent design. • Versatile dihydroquinolinone core amenable to cross-coupling, amination, and cycloaddition chemistry at the 2-, 3-, and 7-positions. Supplied at 95% HPLC purity, stored under inert atmosphere at 2-8°C, and shipped globally with reliable logistics.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
Cat. No. B12296725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-difluoro-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1CNC2=C(C1=O)C(=C(C=C2)F)F
InChIInChI=1S/C9H7F2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2
InChIKeyMSEDQLJCCDDWLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: Core Profile


5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one (CAS 1029721-35-4) is a fluorinated dihydroquinolinone derivative with the molecular formula C₉H₇F₂NO and a molecular weight of 183.15 g/mol . It is a bicyclic heterocycle comprising a benzene ring fused to a partially saturated pyridine ring, with fluorine atoms at the 5- and 6-positions . This compound is primarily utilized as a versatile synthetic intermediate and a core scaffold in medicinal chemistry programs targeting enzymes such as dihydroorotate dehydrogenase (DHODH), monoamine oxidases (MAO), and other therapeutically relevant proteins [1].

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: Substitution Selectivity


Fluorine substitution pattern on the dihydroquinolinone scaffold is a critical determinant of target engagement potency and selectivity [1]. The 5,6-difluoro arrangement creates a unique electrostatic and steric environment that can profoundly influence binding affinity to enzymes like DHODH and MAO compared to analogs with alternative fluorination (e.g., 6,8-difluoro) or monohalogen substitution [2]. Even small changes in fluorine placement can result in orders-of-magnitude differences in IC₅₀ values and may alter the binding mode, potentially leading to false-negative or false-positive results in screening campaigns [3]. Therefore, substituting this specific intermediate with a similar-looking analog without rigorous revalidation of activity is not scientifically justified and can derail medicinal chemistry projects [4].

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: Evidence vs. Analogs


DHODH Inhibitory Potency

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one demonstrates potent inhibition of human DHODH with an IC₅₀ of 18 nM [1]. In contrast, a structurally related analog, 2-(4-fluorophenylamino)-1,4-dihydroquinolin-4(1H)-one (BDBM50523230), exhibits an IC₅₀ of 330 nM in the same enzymatic assay [2]. This represents an 18-fold difference in potency, underscoring the critical influence of the 5,6-difluoro substitution pattern.

Cancer Therapeutics Autoimmune Disease DHODH Inhibition

MAO-A Inhibition Activity

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one inhibits human recombinant MAO-A with an IC₅₀ of 25,300 nM (25.3 µM) [1]. A comparator compound, 7-(benzyloxy)-3,4-dihydroquinolin-2(1H)-one (BDBM50493476), exhibits an IC₅₀ of 25.3 µM under identical assay conditions [2]. While both compounds show comparable micromolar activity, the 5,6-difluoro scaffold provides a distinct starting point for further optimization, offering a different structure-activity relationship (SAR) trajectory.

Neuropharmacology MAO-A Inhibition CNS Drug Discovery

Dihydroorotase Selectivity Profile

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells and exhibited an IC₅₀ of 180,000 nM (180 µM) [1]. This near-millimolar potency indicates that the compound is essentially inactive against this enzyme. In contrast, other quinolinone derivatives have been reported to inhibit dihydroorotase with IC₅₀ values in the low micromolar range [2]. This lack of activity at dihydroorotase, coupled with potent DHODH inhibition (IC₅₀ = 18 nM), establishes a favorable selectivity window for DHODH over a closely related enzyme in the pyrimidine biosynthesis pathway.

Enzymology Pyrimidine Biosynthesis Selectivity Profiling

5,6-Difluoro Substitution: Metabolic Stability & Lipophilicity

The introduction of two fluorine atoms at the 5- and 6-positions of the dihydroquinolinone scaffold is expected to increase metabolic stability by blocking potential sites of oxidative metabolism [1]. While direct comparative data for 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one versus its mono-fluorinated counterparts are not available, class-level evidence indicates that polyfluorinated dihydroquinolines exhibit improved metabolic stability and reduced basicity compared to non-fluorinated analogs [2][3]. Furthermore, the calculated logP for 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one is ~1.5, compared to ~1.2 for 6-fluoro-2,3-dihydroquinolin-4(1H)-one, indicating a modest increase in lipophilicity that may influence membrane permeability [4].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Versatility: Key Intermediate

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one serves as a versatile intermediate for further derivatization. While direct yield comparisons are unavailable, literature reports indicate that dihydroquinolin-4(1H)-ones can be functionalized at the 2-, 3-, and 7-positions, enabling the construction of diverse compound libraries [1]. For instance, 6,8-difluoro-2,3-dihydroquinolin-4(1H)-one has been synthesized with yields >85% , suggesting that similar efficient routes may be applicable to the 5,6-difluoro isomer. The presence of the 4-ketone and the 2,3-dihydro ring provides multiple synthetic handles for cross-coupling, amination, and cycloaddition reactions [2].

Synthetic Chemistry Scaffold Functionalization Medicinal Chemistry Building Blocks

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: Optimal Applications


DHODH Inhibitor Lead Optimization

The 18 nM IC₅₀ against human DHODH [1] makes 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one an ideal starting point for structure-activity relationship (SAR) studies targeting this enzyme. Its >1000-fold selectivity over dihydroorotase [2] minimizes off-target pyrimidine pathway disruption, a critical advantage in lead optimization. Medicinal chemists can functionalize the 2-, 3-, and 7-positions to further enhance potency and drug-like properties [3].

MAO-A Inhibitor for CNS Drug Discovery

With an IC₅₀ of 25.3 µM against MAO-A [4], this compound offers a distinct chemotype for developing novel antidepressants or neuroprotective agents. Its different substitution pattern compared to traditional MAO inhibitors allows exploration of new intellectual property space. The fluorinated core may also contribute to improved blood-brain barrier penetration [5].

Fluorinated Heterocycle Library Building Block

As a versatile dihydroquinolinone core, 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one can serve as a key intermediate in the synthesis of diverse compound collections. The 4-ketone and the 2,3-dihydro ring are amenable to a wide range of transformations, including cross-coupling, amination, and cycloaddition reactions [3][6]. This enables rapid exploration of chemical space in early-stage drug discovery programs targeting various enzymes and receptors.

Pyrimidine Biosynthesis Pathway Selectivity Profiling

The compound's contrasting activities against DHODH (IC₅₀ = 18 nM) [1] and dihydroorotase (IC₅₀ = 180 µM) [2] make it a valuable tool compound for studying the pyrimidine biosynthesis pathway. Researchers can use it to selectively inhibit DHODH without affecting dihydroorotase, enabling dissection of the pathway's regulation and its role in cellular proliferation and differentiation.

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